Blanchaquinone

Descripción

Structure

3D Structure

Propiedades

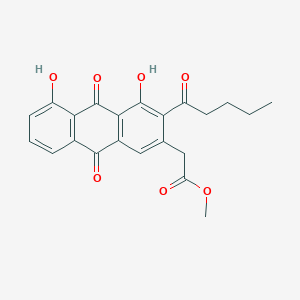

Fórmula molecular |

C22H20O7 |

|---|---|

Peso molecular |

396.4 g/mol |

Nombre IUPAC |

methyl 2-(4,5-dihydroxy-9,10-dioxo-3-pentanoylanthracen-2-yl)acetate |

InChI |

InChI=1S/C22H20O7/c1-3-4-7-14(23)17-11(10-16(25)29-2)9-13-19(21(17)27)22(28)18-12(20(13)26)6-5-8-15(18)24/h5-6,8-9,24,27H,3-4,7,10H2,1-2H3 |

Clave InChI |

AEDYCMURUGEFML-UHFFFAOYSA-N |

SMILES canónico |

CCCCC(=O)C1=C(C2=C(C=C1CC(=O)OC)C(=O)C3=C(C2=O)C(=CC=C3)O)O |

Sinónimos |

blanchaquinone |

Origen del producto |

United States |

Discovery, Isolation, and Microbial Origin of Blanchaquinone

Historical Account of Blanchaquinone Discovery

This compound was first identified and reported in 2004 by a team of researchers investigating an Australian strain of Streptomyces for novel antibiotics. acs.org This previously unreported anthraquinone (B42736) was discovered during a chemical analysis that also yielded a variety of known anthracyclines and biosynthetically related metabolites. acs.orgbioaustralis.comnih.gov The discovery was significant as it added a new member to the anthraquinone class of compounds produced by Streptomyces species. acs.org

The isolation of this compound (designated as compound 8 in the study) occurred alongside several other compounds, including the well-known anticancer agent daunomycin (1) and other metabolites like ε-rhodomycinone (2), aklavinone (B1666741) (5), and bisanhydro-γ-rhodomycinone (6). acs.orgnih.govacs.org The study also marked the first natural isolation of 11-hydroxyauramycinone (3), 11-hydroxysulfurmycinone (4), and anthraquinone 7 from a non-mutant Streptomyces strain. acs.orgacs.org The structure of this compound was determined through detailed spectroscopic analysis, which revealed it was an analogue of the co-isolated anthraquinone 7, differing by the presence of a pentanoyl side-chain instead of a propanoyl one. acs.org

Identification of Producing Microorganisms

The genus Streptomyces is the primary and most recognized source of this compound. acs.orguniv-oran1.dz Streptomyces are a genus of Actinobacteria, widely regarded as the most important terrestrial source of secondary metabolites, accounting for approximately 70-80% of these significant compounds. univ-oran1.dz They are well-documented producers of anthracyclines and anthraquinones, which include historically important chemotherapy agents like daunomycin. acs.orguniv-oran1.dzacs.org

The initial discovery of this compound was from a Streptomyces strain with the identifier MST-77755. acs.org More recently, another strain, Streptomyces sp T002, isolated from a forest in Algeria, was also identified as a producer of this compound. univ-oran1.dzresearchgate.net The production of this compound by different Streptomyces species from geographically distinct locations underscores the genus's role as a key producer of this specific anthraquinone. acs.orguniv-oran1.dz

This compound has been isolated from Streptomyces strains originating from diverse terrestrial environments. acs.orguniv-oran1.dz Soil, including that from forests, provides a rich variety of ecological niches where microorganisms produce a wide array of biologically active substances. univ-oran1.dz

Streptomyces sp. MST-77755 : This strain was isolated from a soil sample collected near the town of Blanchetown in South Australia, which is the origin of the compound's name. acs.org

Streptomyces sp. T002 : This strain was isolated from soil samples taken from the Tifrit forest in western Algeria. univ-oran1.dzresearchgate.net The isolation involved collecting soil from a depth of 10-20 cm. univ-oran1.dz The strain was characterized through a polyphasic approach, including analysis of its 16S rRNA gene sequence. univ-oran1.dz

These findings highlight that terrestrial Streptomyces, from varied global habitats, are a proven source of this compound. acs.orguniv-oran1.dz

While the confirmed isolations of this compound are from terrestrial strains, marine environments represent a vast and relatively untapped source of novel bioactive compounds from actinomycetes. researchgate.netnih.gov Marine actinomycetes, including Streptomyces species, have been successfully isolated from various marine sources such as sponges and sediments. researchgate.netgeomar.denih.gov These marine-derived strains are potent producers of secondary metabolites, and studies have revealed they produce compounds not found in their terrestrial counterparts. nih.govnih.gov

Research on actinobacteria associated with the marine sponge Halichondria panicea led to the identification of numerous Streptomyces strains that produce a wide array of secondary metabolites. geomar.denih.gov Similarly, investigations into marine sediments from locations like the Philippines have yielded Streptomyces isolates that produce diverse antibiotic compounds. researchgate.netnih.gov Although this compound itself has not yet been reported from a marine source, the proven metabolic diversity of marine Streptomyces suggests they are a promising area for future exploration in the search for this and other novel anthraquinones. nih.govgeomar.denih.gov

Advanced Isolation and Purification Methodologies

The isolation and purification of this compound from microbial cultures involve a multi-step process that begins with fermentation and concludes with chromatographic separation. acs.orguniv-oran1.dz

The production of this compound is initiated by cultivating the producing Streptomyces strain in a suitable nutrient-rich medium. acs.orguniv-oran1.dz

Fermentation: The Australian Streptomyces sp. MST-77755 was grown in a liquid fermentation using ISP2 media, incubated for 7 days at 28°C with shaking. acs.org The Algerian Streptomyces sp T002 was cultivated in a 5294 metabolite medium, which includes starch, yeast extract, glucose, and glycerol, with the fermentation process starting from a 14-day old culture. univ-oran1.dz

Culture Broth Processing: Following fermentation, the first step is to separate the microbial cells (mycelium) from the liquid culture broth. This is typically achieved through filtration or centrifugation at high speeds (e.g., 9000 rpm). acs.orguniv-oran1.dz For the isolation of this compound from strain MST-77755, the mycelium was collected by filtration, as the target compound was found within the cells. acs.org The mycelium was then extracted with an organic solvent, typically methanol (B129727). acs.org The resulting organic extract is concentrated under vacuum to yield a crude residue, which is then carried forward for purification. acs.orguniv-oran1.dz

The subsequent purification involves advanced chromatographic techniques. The crude extract is often first subjected to Solid-Phase Extraction (SPE) using C18 cartridges to achieve a preliminary separation. acs.org Final purification to obtain pure this compound is accomplished using High-Performance Liquid Chromatography (HPLC), often employing a C18 column with a gradient elution system of acetonitrile (B52724) and water. acs.org

Data Tables

Table 1: this compound Producing Microorganisms and Origin

| Strain ID | Genus | Origin | Habitat Type | Reference |

|---|---|---|---|---|

| MST-77755 | Streptomyces | Blanchetown, South Australia | Terrestrial (Soil) | acs.org |

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Class |

|---|---|

| This compound | Anthraquinone |

| Daunomycin | Anthracycline Glycoside |

| ε-Rhodomycinone | Anthracycline Aglycone |

| 11-hydroxyauramycinone | Anthracycline Aglycone |

| 11-hydroxysulfurmycinone | Anthracycline Aglycone |

| Aklavinone | Anthracycline Aglycone |

| Bisanhydro-γ-rhodomycinone | Anthracycline Aglycone |

| Anthraquinone 7 | Anthraquinone |

| Methanol | Alcohol (Solvent) |

Extraction Techniques

The isolation of this compound from its microbial sources involves meticulous extraction procedures designed to efficiently separate the compound from the fermentation broth and mycelial biomass. The choice of solvent and method is critical and is dictated by the chemical properties of this compound and the composition of the culture medium. nih.gov Research indicates that this compound has been successfully extracted from different Streptomyces species using solvent-based, solid-liquid extraction methods. univ-oran1.dznih.govacs.org

A primary method involves the separation of the mycelium from the liquid culture broth via filtration. acs.org The collected mycelial cake, which contains the intracellularly stored secondary metabolites, is then subjected to extraction with a polar organic solvent. acs.org Methanol has been documented as an effective solvent for this purpose, thoroughly permeating the cell mass to dissolve this compound and related anthracyclines. acs.org

Alternatively, a comprehensive extraction of the entire culture broth (both mycelium and liquid) can be performed. This is typically achieved by homogenization with a water-immiscible organic solvent like ethyl acetate (B1210297). nih.gov An Ultra-Turrax disperser or similar high-shear mixer is used to ensure maximum cell disruption and efficient mass transfer of the compound into the organic phase. nih.gov Following homogenization, the organic layer containing the extracted metabolites is separated from the aqueous phase, dried (often using anhydrous sodium sulfate), and concentrated under reduced pressure to yield a crude extract. univ-oran1.dznih.gov This crude extract, a complex mixture of various compounds, is then ready for further purification. nih.gov

These conventional methods, such as maceration and percolation, are effective for obtaining bioactive compounds from microbial sources. scielo.brdergipark.org.tr The selection of the solvent is a crucial parameter, with the principle of "like dissolves like" guiding the choice. nih.gov Polar solvents such as methanol, ethanol, and ethyl acetate are commonly used for extracting polar to moderately polar compounds like anthraquinones. nih.gov

Table 1: Summary of Extraction Techniques for this compound and Related Microbial Metabolites

| Microbial Source | Extraction Method | Solvent(s) | Target Phase | Reference |

| Streptomyces sp. (MST-77755) | Solid-Liquid Extraction | Methanol (MeOH) | Mycelium | acs.org |

| Streptomyces sp. T002 | Solid-Liquid Extraction | Ethyl Acetate | Crude Extract | univ-oran1.dz |

| Actinobacteria from Halichondria panicea | Homogenization-Extraction | Ethyl Acetate | Entire Culture Broth | nih.gov |

Chromatographic Separation Strategies

Following initial solvent extraction, the resulting crude extract contains a complex mixture of metabolites, from which this compound must be isolated and purified. Chromatographic techniques are indispensable for this purpose, separating compounds based on their differential affinities for a stationary phase and a mobile phase. bnmv.ac.inlibretexts.org The purification of this compound and its co-metabolites relies on a multi-step chromatographic approach. acs.orguq.edu.au

Column Chromatography: A common first step in the purification cascade is column chromatography using a solid stationary phase like silica (B1680970) gel. mbl.or.kr The crude extract is dissolved in a minimal amount of a low-polarity solvent and loaded onto the column. bnmv.ac.in A solvent system, or eluent, is then passed through the column. By gradually increasing the polarity of the eluent (a technique known as gradient elution), the various compounds are selectively eluted from the column based on their polarity. iyte.edu.tr Fractions are collected and typically analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.

High-Performance Liquid Chromatography (HPLC): For final purification and analytical confirmation, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov HPLC offers significantly higher resolution and speed compared to traditional column chromatography. libretexts.org Reversed-phase HPLC (RP-HPLC) is frequently employed, which uses a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). waters.com

In the analysis of extracts containing this compound, HPLC is often coupled with a detector such as a UV-Vis spectrophotometer or a mass spectrometer (MS). univ-oran1.dznih.gov The HPLC-MS system allows for the separation of the compounds in the mixture, followed by their immediate identification based on their mass-to-charge ratio, providing structural information and confirming the presence of this compound. univ-oran1.dznih.gov The detailed spectroscopic analysis reported in the initial discovery of this compound was performed on a sample purified to homogeneity, a task typically accomplished by preparative HPLC. acs.orgnih.gov

Table 2: Chromatographic Methods Used in the Isolation and Analysis of this compound

| Technique | Stationary Phase | Mobile Phase System | Purpose | Reference |

| Column Chromatography | Silica Gel | Gradient of organic solvents (e.g., hexane-ethyl acetate) | Initial purification/fractionation | bnmv.ac.inmbl.or.kr |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Water/Acetonitrile or Water/Methanol gradient | Final purification and analysis | nih.govwaters.com |

| HPLC-Mass Spectrometry (HPLC-MS) | Reversed-phase (e.g., C18) | Water/Acetonitrile or Water/Methanol gradient | Separation and Identification | univ-oran1.dznih.gov |

| Thin Layer Chromatography (TLC) | Silica Gel | Various organic solvents | Monitoring fractions, Purity check | bnmv.ac.in |

Biosynthetic Pathways and Genetic Determinants

Proposed Polyketide Biosynthesis of Blanchaquinone

The biosynthesis of this compound is proposed to follow the type II polyketide synthase (PKS) pathway, a common route for the production of aromatic polyketides like anthracyclines and anthraquinones. pnas.orgsioc.ac.cn This process begins with the assembly of a poly-β-ketone chain by a minimal PKS complex. pnas.org The backbone of the molecule is constructed through the iterative condensation of simple acyl-CoA units, such as acetyl-CoA and malonyl-CoA. frontiersin.orgnih.gov The chain length of the polyketide intermediate is a critical determinant of the final structure and is controlled by the β-subunit of the PKS, also known as the chain length factor (CLF). nih.gov Following the formation of the nascent polyketide chain, a series of cyclization and aromatization reactions occur, leading to the characteristic tricyclic or tetracyclic ring system of anthraquinones.

Key Enzymatic Steps and Intermediates in Anthracycline/Anthraquinone (B42736) Pathways

The biosynthesis of anthracyclines and anthraquinones involves a cascade of enzymatic reactions that modify the initial polyketide scaffold. While the specific enzymes for every step in the this compound pathway may not be fully elucidated, the general enzymatic logic of related pathways provides a strong model. After the minimal PKS forms the polyketide core, a series of post-PKS tailoring modifications create structural diversity. sioc.ac.cn

Key enzymatic steps typically include:

Cyclizations and Dehydrations: Cyclases guide the folding of the polyketide chain to form the correct aromatic ring system. pnas.org

Oxidations/Reductions: Oxidoreductases, including hydroxylases and reductases, introduce or remove hydroxyl groups at specific positions on the anthraquinone core. pnas.orgpnas.org For instance, in some anthracycline pathways, a four-enzyme cascade involving two-component hydroxylases and NmrA-like short-chain dehydrogenase/reductases can catalyze hydroxyl regioisomerization. pnas.orgsioc.ac.cn

Methylations: Methyltransferases add methyl groups, often using S-adenosyl-L-methionine (SAM) as a methyl donor. pnas.org

Glycosylations: Glycosyltransferases attach sugar moieties to the aglycone, a common feature in many bioactive anthracyclines. frontiersin.org

An important intermediate in the biosynthesis of many anthracyclines is ε-rhodomycinone . ebi.ac.uk Studies have shown that the biosynthetic pathway can proceed from ε-rhodomycinone to other significant compounds like daunomycin. ebi.ac.uk

Genetic Foundations of this compound Production

The production of this compound is encoded by a set of genes organized in a biosynthetic gene cluster (BGC). nih.govasm.org These clusters contain all the necessary genetic information for the synthesis of the compound, including the core PKS genes, as well as genes for tailoring enzymes and regulatory proteins.

The core of the biosynthetic machinery for this compound is the type II polyketide synthase (PKS). asm.org These are multi-enzyme complexes that iteratively condense acyl-CoA extender units to build the polyketide backbone. frontiersin.org A minimal type II PKS consists of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). mdpi.com The genes encoding these PKS components are central to the BGC and their analysis is crucial for understanding and engineering the biosynthesis of this compound. nih.gov The identification of PKS genes is often the first step in characterizing the biosynthetic pathway of a polyketide. nih.gov

In some biosynthetic pathways, PKS systems can be found in conjunction with nonribosomal peptide synthetase (NRPS) genes. asm.orgscispace.com NRPSs are large, modular enzymes that synthesize peptides without the use of ribosomes. nih.govnih.gov The presence of NRPS gene fragments has been detected in strains producing polyketides, suggesting a potential hybrid PKS/NRPS pathway or a role for NRPS-derived moieties in the final structure of some natural products. nih.gov While a direct role for NRPS genes in this compound biosynthesis is not definitively established, their presence in producing organisms warrants investigation for potential contributions to structural diversity. tci-thaijo.org

The analysis of the entire biosynthetic gene cluster (BGC) provides a comprehensive view of the genetic blueprint for this compound production. nih.gov BGCs often contain genes for the PKS and/or NRPS machinery, as well as genes encoding tailoring enzymes, transporters, and regulatory proteins. jmicrobiol.or.krnih.gov Genome mining and bioinformatic tools like antiSMASH are used to identify and analyze these clusters. jmicrobiol.or.krmdpi.com The organization of genes within the cluster can provide clues about their function and the order of reactions in the biosynthetic pathway. pnas.org For example, the conserved gene order in some anthracycline BGCs suggests co-evolution of the encoded proteins. pnas.org The study of BGCs is fundamental for understanding the evolution of secondary metabolite pathways and for their rational engineering. nih.govrsc.org

Strategies for Biosynthetic Pathway Elucidation and Engineering

A variety of strategies are employed to unravel and manipulate the biosynthetic pathways of natural products like this compound.

Elucidation Strategies:

Gene Knockout Studies: Deleting specific genes within the BGC and analyzing the resulting metabolic profile can help to determine the function of the inactivated gene. rsc.org

Heterologous Expression: Expressing the entire BGC or subsets of genes in a well-characterized host organism can facilitate the identification of the final product and intermediates. frontiersin.orgrsc.org

In Vitro Enzymatic Assays: Purifying individual enzymes and testing their activity with specific substrates can confirm their precise biochemical function. osti.gov

Isotope Labeling Studies: Feeding the producing organism with isotopically labeled precursors and tracking the incorporation of the labels into the final product can reveal the building blocks and biosynthetic route. pnas.org

Engineering Strategies:

Combinatorial Biosynthesis: Swapping or combining genes from different biosynthetic pathways can lead to the production of novel, "unnatural" natural products. acs.org

Metabolic Engineering: Modifying the host organism's primary metabolism can increase the supply of precursors to the biosynthetic pathway, thereby improving the yield of the desired compound. frontiersin.orggoogle.comgoogle.com

Promoter Engineering: Replacing native promoters with stronger, synthetic promoters can enhance the expression of key biosynthetic genes. acs.org

Directed Evolution: Evolving enzymes to accept new substrates or perform novel reactions can expand the chemical diversity of the final products. pnas.org

These advanced techniques not only allow for a deeper understanding of how compounds like this compound are made in nature but also open up avenues for the sustainable production of new and improved bioactive molecules. nih.gov

Identification of Shunt Metabolites in Related Pathways

In biosynthetic pathways, not all intermediates proceed to the final product. Some may be diverted from the main enzymatic route to form what are known as shunt metabolites. biorxiv.org This can occur due to varying reaction rates, the inherent reactivity of intermediates, or the action of non-dedicated housekeeping enzymes. biorxiv.org The study of these shunt products provides valuable insight into the mechanisms of the primary pathway and the plasticity of the involved enzymes.

In pathways related to anthracyclines and other aromatic polyketides, several shunt metabolites have been identified, often through the analysis of mutant strains or under specific fermentation conditions. For instance, in the biosynthesis of the anticancer agent nexphenazine A, the inactivation of the npzI gene, which encodes a ketoreductase, resulted in the complete cessation of nexphenazine A production and the accumulation of four distinct shunt metabolites. nih.gov Similarly, during the biosynthesis of huanglongmycins, the leakage of a polyketide intermediate under certain conditions leads to the formation of the shunt products HLM B and C. frontiersin.org

A particularly relevant example is found in the biosynthesis of other anthracyclines, where the intermediate aklavinone (B1666741) can undergo spontaneous double dehydration to yield bisanhydroaklavinone, a known shunt product. frontiersin.org The formation of such compounds highlights the chemical instability of certain intermediates and their propensity to form alternative, aromatized structures. frontiersin.org The deliberate mutation of genes within a biosynthetic cluster can also intentionally create shunts; for example, mutating a putative cyclase gene in the fasamycin pathway was proposed as a method to shunt carbon flux toward the production of formicapyridines. biorxiv.org

Table 1: Examples of Shunt Metabolites in Related Aromatic Polyketide Pathways

| Primary Natural Product | Parent Compound Class | Identified Shunt Metabolite(s) | Method of Identification | Reference |

|---|---|---|---|---|

| Huanglongmycins (e.g., HLM A) | Aromatic Polyketide | HLM B, HLM C | Isolation from wild-type fermentation broth | frontiersin.org |

| Nexphenazine A | Phenazine-Polyketide Hybrid | Metabolites 4-7 (as designated in the study) | Accumulation in a ΔnpzI gene deletion mutant | nih.gov |

| Anticancer Anthracyclines (e.g., Doxorubicin) | Anthracycline | Bisanhydroaklavinone, 1-Hydroxybisanhydroaklavinone | Isolation from a wild-type marine Streptomyces strain | frontiersin.org |

| Formicamycins/Fasamycins | Aromatic Polyketide | Formicapyridines | Rational mutation of a cyclase gene | biorxiv.org |

Heterologous Expression Systems and Pathway Reconstitution

To overcome challenges associated with low production yields or difficult cultivation of the native producing organism, biosynthetic gene clusters (BGCs) are often transferred into a more tractable host organism, a process known as heterologous expression. nih.govwikipedia.org This technique is a cornerstone of modern natural product research, enabling the activation of silent BGCs, improving product titers, and facilitating pathway engineering. nih.govnih.gov

For anthracyclines and related polyketides, Streptomyces species like S. albus and S. lividans, as well as the bacterium Escherichia coli, are commonly used as heterologous hosts. nih.govport.ac.ukebi.ac.uk A key example is the functional characterization of the dnrF gene from the daunorubicin (B1662515) BGC of Streptomyces peucetius. This gene, responsible for the C-11 hydroxylation that converts aklavinone to ε-rhodomycinone, was successfully expressed in both S. lividans and E. coli. ebi.ac.uk This experiment confirmed its role as a NADPH-dependent hydroxylase and demonstrated its substrate specificity. ebi.ac.uk In another study, the entire spi gene cluster from a marine Streptomyces was expressed in S. albus J1074, which led to the production and characterization of six new angucycline derivatives that were not observed in the native producer. nih.gov

Beyond expressing entire clusters in a living host, individual enzymes can be purified and combined in vitro to reconstruct a biosynthetic pathway. This biochemical approach provides unparalleled insight into the function and interaction of each component. The entire pathway for enterocin, a type II PKS product, was successfully reconstituted in vitro from ten recombinant proteins. arizona.edu This feat of multienzyme synthesis not only confirmed the roles of individual enzymes but also led to the production of three novel acetate-primed metabolites that had not been identified from in vivo expression systems. arizona.edu Similarly, in vitro reconstitution of the core enzymes of a non-actinomycete type II PKS was made possible through strategic engineering of the acyl carrier protein (ACP) domain, overcoming previous bottlenecks in heterologous protein production. biorxiv.org

Table 2: Applications of Heterologous Expression and Pathway Reconstitution in Aromatic Polyketide Research

| System Studied | Technique | Host/System | Key Finding | Reference |

|---|---|---|---|---|

| Daunorubicin BGC (dnrF gene) | Heterologous Expression | Streptomyces lividans, E. coli | Confirmed DnrF as a hydroxylase converting aklavinone to ε-rhodomycinone. | ebi.ac.uk |

| Angucycline BGC (spi cluster) | Heterologous Expression | Streptomyces albus J1074 | Production of six new angucycline analogues. | nih.gov |

| Enterocin BGC | In Vitro Pathway Reconstitution | Cell-free system with purified recombinant enzymes | First complete in vitro reconstitution of a type II PKS system; identified novel metabolites. | arizona.edu |

| FK228 BGC | Pathway Reconstitution in vivo | E. coli | Revealed cross-talk between the modular PKS and the host's primary fatty acid synthase. | asm.org |

| Non-actinomycete Type II PKS | In Vitro Reconstitution | Cell-free system with engineered enzymes | Demonstrated that strategic mutation of ACPs enables functional reconstitution. | biorxiv.org |

Structural Elucidation and Advanced Spectroscopic Characterization

Application of High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used for the precise determination of a compound's elemental and isotopic composition. measurlabs.comresearchgate.net In the case of blanchaquinone, High-Resolution Electrospray Ionization Mass Spectrometry (HRESI(+)MS) was employed. This technique yielded a pseudomolecular ion [M + Na]⁺, from which the molecular formula was determined to be C₂₂H₂₀O₇. acs.org This formula indicates the presence of 13 degrees of unsaturation, a key piece of information in deducing the presence of the anthraquinone (B42736) core and other cyclic or unsaturated features. acs.org HRMS provides exact mass measurements, which allows for the unambiguous determination of the elemental composition, a critical first step in the structural elucidation of a novel compound. bioanalysis-zone.commsesupplies.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by observing the behavior of atomic nuclei in a magnetic field. sigmaaldrich.comwikipedia.orglibretexts.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial in piecing together the structure of this compound. acs.org

The ¹H NMR spectrum of this compound revealed key structural features. acs.org It showed signals for two hydrogen-bonded phenolic protons at δ 12.45 and 11.93, which are characteristic of hydroxyl groups adjacent to carbonyls in an anthraquinone system. acs.org Aromatic proton signals were observed at δ 7.83 (dd, J = 1.1, 7.4 Hz, H-1), 7.71 (s, H-11), 7.70 (dd, J = 7.4, 8.5 Hz, H-2), and 7.32 (dd, J = 1.2, 7.8 Hz, H-3). acs.org Furthermore, the spectrum indicated the presence of a methyl acetate (B1210297) side-chain with signals at δ 3.77 (s, H-10) and 3.69 (s, CO₂CH₃). acs.org A significant feature was a pentanoyl moiety, identified by signals at δ 2.98 (t, 7.5 Hz), 1.69 (m), 1.40 (m), and 0.94 (t, 7.3 Hz). acs.org

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. measurlabs.com While specific ¹³C NMR data for every carbon in this compound is not detailed in the primary literature, the combination of ¹H and 2D NMR data allowed for the assignment of all carbons. acs.org

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|

| 12.45 | s | OH | |

| 11.93 | s | OH | |

| 7.83 | dd | 1.1, 7.4 | H-1 |

| 7.71 | s | H-11 | |

| 7.70 | dd | 7.4, 8.5 | H-2 |

| 7.32 | dd | 1.2, 7.8 | H-3 |

| 3.77 | s | H-10 | |

| 3.69 | s | CO₂CH₃ | |

| 2.98 | t | 7.5 | Pentanoyl side-chain |

| 1.69 | m | Pentanoyl side-chain | |

| 1.40 | m | Pentanoyl side-chain | |

| 0.94 | t | 7.3 | Pentanoyl side-chain |

Data sourced from Clark et al., 2004. acs.org

Two-dimensional NMR techniques were instrumental in establishing the connectivity of atoms within this compound. huji.ac.ilresearchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. mnstate.eduemerypharma.com While specific COSY correlations for this compound are not explicitly listed in the available literature, this technique would have been used to confirm the proton-proton connectivities within the aromatic ring system and the pentanoyl side-chain. acs.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. emerypharma.comepfl.ch This experiment allows for the direct assignment of carbons that have attached protons. emerypharma.com For this compound, HSQC would have been used to link the proton signals to their corresponding carbon atoms, confirming the assignments made from the 1D spectra. acs.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons over two to four bonds. emerypharma.comepfl.ch This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. epfl.ch In the case of this compound, HMBC would have been crucial for connecting the pentanoyl side-chain and the methyl acetate group to the anthraquinone core. acs.org

Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) Spectroscopy

UV-Vis and FT-IR spectroscopy provide information about the electronic transitions and functional groups present in a molecule, respectively. technologynetworks.comthermofisher.com

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound, measured in cyclohexane, showed absorption maxima (λ_max) at 232, 255, 290, and 435 nm. acs.org This absorption pattern is characteristic of an anthraquinone chromophore. acs.orgmbl.or.kr

FT-IR Spectroscopy: The FT-IR spectrum, recorded in chloroform, displayed absorption bands at 2928, 2856, 1736, 1694, 1682, 1624, 1450, 1375, 1286, and 1265 cm⁻¹. acs.org These bands correspond to various functional groups, including C-H stretching of alkanes (2928, 2856 cm⁻¹), a carbonyl stretch of an ester (1736 cm⁻¹), and carbonyl stretches of the quinone system (1694, 1682 cm⁻¹), as well as C=C stretching of the aromatic rings (1624 cm⁻¹). acs.orgmbl.or.kr

Table 2: Spectroscopic Data for this compound

| Technique | Solvent | Absorption Maxima (λ_max) / Wavenumber (cm⁻¹) |

|---|---|---|

| UV-Vis | Cyclohexane | 232, 255, 290, 435 nm |

| FT-IR | Chloroform | 2928, 2856, 1736, 1694, 1682, 1624, 1450, 1375, 1286, 1265 cm⁻¹ |

Data sourced from Clark et al., 2004. acs.org

Stereochemical Assignments and Conformational Analysis

The primary literature on this compound does not specify any stereocenters, suggesting that the molecule is likely achiral or was isolated as a racemate. acs.org Therefore, detailed stereochemical assignments and conformational analysis were not a central part of its initial structural elucidation. acs.org

Comparative Structural Analysis with Known Anthraquinones and Anthracyclinones

The structure of this compound was further confirmed through comparison with known, structurally related compounds. nih.gov Specifically, its spectroscopic data was correlated with that of a known anthraquinone (compound 7 in the original publication). acs.org This comparison revealed that this compound is a (CH₂)₂ homologue of this known compound, with the key difference being the replacement of a propanoyl side-chain with a pentanoyl moiety. acs.org This comparative approach is a common and powerful strategy in the structural elucidation of natural products, as it allows for the rapid identification of known structural motifs and the focused analysis of novel features. nih.govresearchgate.net

Chemical Synthesis and Analog Generation

Total Synthesis Approaches (if reported for Blanchaquinone or closely related unique structures)

While specific total synthesis routes for this compound are not extensively reported in publicly available literature, the synthesis of structurally related quinone compounds provides a roadmap for its potential assembly. The total synthesis of complex natural products containing quinone moieties often involves strategic C-C bond formations and late-stage oxidation reactions. nih.gov

Key strategies applicable to the synthesis of a core quinone structure like that presumed for this compound could involve:

Diels-Alder Cycloadditions: A powerful strategy for constructing the core carbocyclic framework of quinones. This approach would likely involve the reaction of a suitably substituted diene with a dienophile, followed by aromatization and oxidation to yield the quinone ring system.

Friedel-Crafts Acylation/Alkylation: These classic reactions could be employed to introduce key substituents onto a pre-existing aromatic core, which is then elaborated into the final quinone structure.

Annulation Reactions: Various annulation strategies, which involve the formation of a new ring onto an existing one, are central to building up the polycyclic systems often found in natural quinones. nih.gov

A hypothetical retrosynthetic analysis for a generic polycyclic quinone, which could be adapted for this compound, is presented below. This approach highlights the disconnection of the target molecule into simpler, commercially available starting materials.

Table 1: Hypothetical Retrosynthetic Analysis for a Polycyclic Quinone Core

| Disconnection Step | Key Reaction | Precursor Structures |

| Late-stage Oxidation | Oxidation (e.g., with DDQ or CAN) | Hydroquinone or related aromatic precursor |

| Aromatization | Dehydrogenation | Dihydroaromatic intermediate |

| Cyclization/Annulation | Intramolecular Friedel-Crafts or radical cyclization | Acyclic or monocyclic precursor with appropriate functional groups |

| Key C-C Bond Formation | Suzuki-Miyaura cross-coupling or Diels-Alder reaction | Boronic acid/halide fragments or diene/dienophile pair |

This table presents a generalized retrosynthetic strategy that could be adapted for the total synthesis of a complex quinone structure.

The successful total synthesis of any complex natural product, including a potential route to this compound, would provide access to the material for biological studies and open avenues for the creation of analogs that are not accessible through modification of the natural product. purdue.edu

Semisynthetic Modifications and Derivatization Strategies

Semisynthesis, starting from a readily available natural product or a late-stage synthetic intermediate, offers a more direct route to a variety of analogs. For a compound like this compound, derivatization would likely focus on modifying peripheral functional groups to explore structure-activity relationships (SAR).

Common derivatization strategies for quinone-containing molecules include:

Modification of Hydroxyl Groups: Etherification or esterification of phenolic hydroxyls can alter solubility and cell permeability.

Substitution on the Quinone Ring: Nucleophilic addition reactions at the electrophilic carbon atoms of the quinone ring can introduce new substituents. Thiol-containing nucleophiles, for instance, are known to react readily with quinones.

Modification of Side Chains: If this compound possesses alkyl or other side chains, these can be functionalized through various organic reactions.

Table 2: Potential Semisynthetic Derivatives of a Hypothetical this compound Structure

| Parent Structure | Modification Strategy | Resulting Derivative Class | Potential Impact on Properties |

| This compound (with a hydroxyl group) | O-alkylation | Methoxy-Blanchaquinone | Increased lipophilicity, altered metabolic stability |

| This compound | Thiol addition | Thioether-Blanchaquinone | Introduction of a new vector for further functionalization |

| This compound (with a carboxylic acid) | Esterification | This compound ester | Prodrug potential, modified solubility |

This table illustrates potential semisynthetic modifications that could be applied to a hypothetical this compound structure to generate analogs with varied physicochemical properties.

These modifications are crucial for optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical transformations, offering a powerful approach for the synthesis of complex molecules. mdpi.com This methodology can be particularly advantageous for introducing chirality or performing regioselective modifications that are challenging to achieve with traditional chemical methods. mdpi.com

For a molecule like this compound, chemoenzymatic approaches could include:

Enzymatic Desymmetrization: An enzyme could be used to selectively modify one of two identical functional groups in a symmetric precursor, thereby introducing chirality in a highly controlled manner.

Regioselective Glycosylation or Acylation: Glycosyltransferases or lipases could be employed to attach sugar moieties or acyl groups at specific positions on the this compound scaffold, which can significantly impact biological activity and solubility.

Biocatalytic Redox Reactions: Oxidoreductases can be used for selective oxidations or reductions, for example, in the formation of the quinone ring from a hydroquinone precursor under mild conditions. nih.gov

The integration of enzymatic steps can lead to more efficient and environmentally friendly synthetic routes. mdpi.comnih.gov

Rational Design Principles for New Analogues

The rational design of new this compound analogues is guided by an understanding of its putative biological target and the principles of medicinal chemistry. The goal is to systematically modify the structure to enhance desired properties while minimizing off-target effects.

Key principles for the rational design of this compound analogs would involve:

Structure-Activity Relationship (SAR) Studies: Data from the biological testing of initial analogs would inform the design of subsequent generations of compounds. For example, if a particular substituent is found to be crucial for activity, further modifications around that position would be prioritized.

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) can help to fine-tune the molecule's properties. For instance, a carboxylic acid could be replaced with a tetrazole to maintain acidity but alter other properties.

Computational Modeling: Molecular docking studies could be used to predict how different analogs might bind to a target protein. This can help in prioritizing the synthesis of compounds that are most likely to be active.

The design of novel analogs is an iterative process, cycling between design, synthesis, and biological evaluation to progressively improve the profile of the lead compound.

Structure Activity Relationship Sar Studies

Correlating Structural Motifs with Biological Activities

The biological activities of anthraquinones, particularly their cytotoxic and antibacterial effects, are significantly influenced by their structural characteristics. The substituents on the anthraquinone (B42736) skeleton are closely related to their activity. rsc.org

For instance, in a study of anthraquinones from Morinda citrifolia, the presence and arrangement of formyl, hydroxyl, and methoxyl substituents were found to be important for their cytotoxic activities. gavinpublishers.com The carbonyl groups on the central ring can act as hydrogen acceptors, a feature considered important for cytotoxicity. gavinpublishers.com The planar structure of the anthraquinone is essential for its ability to intercalate with DNA, a primary mechanism for the anticancer activity of many derivatives like doxorubicin (B1662922) and mitoxantrone. dovepress.comnih.gov

In terms of antibacterial action, the polarity of the substituents plays a crucial role; generally, stronger polarity leads to more potent antibacterial effects. rsc.orgnih.gov However, the presence of hydroxyl groups is not an absolute requirement for the antibacterial activity of hydroxyanthraquinone derivatives. rsc.orgnih.gov The rigid, planar nature of the anthraquinone core can lead to low water solubility, which may, in turn, reduce its biological activity. rsc.orgnih.gov

A series of 1,5- and 1,4-difunctionalized amidoanthraquinones have been shown to exhibit varying levels of potency, suggesting that the positioning of side chains dictates the precise mode of intercalative binding and subsequent cytotoxicity. nih.gov

Impact of Functional Group Modifications on Activity Profiles

Modifications of functional groups on the anthraquinone scaffold have a profound impact on their biological activity, influencing potency, selectivity, and even the mechanism of action.

Hydroxyl and Methoxyl Groups: The presence and position of hydroxyl (–OH) groups are critical. For example, the antioxidant activity of anthraquinones is influenced by the number and position of hydroxyl groups. mdpi.com Specifically, ortho-hydroxyl groups can react with free radicals to form more stable semiquinone radicals, thereby enhancing antioxidant properties. mdpi.com In terms of cytotoxicity, a study on damnacanthal (B136030) and its derivatives showed that the presence of methoxy (B1213986) (–OCH₃), formyl (–CHO), and hydroxyl groups at positions 1, 2, and 3, respectively, might be important for its cytotoxic effects. nih.gov Protecting the hydroxyl groups at positions 1 and 3 can increase solubility and potentially improve cell membrane diffusion. nih.gov

Amido and Aminoalkyl Groups: The introduction of amido (–CONH–) and aminoalkyl side chains significantly affects the cytotoxic profile of anthraquinones. Bifunctional 1,4-diamidoanthraquinone derivatives with side chains terminating in basic groups, such as aminoalkyl substituents, have demonstrated cytotoxic activity across various cell lines. nih.gov These side chains are believed to influence the compound's ability to bind to DNA. nih.gov

Halogen Groups: The introduction of halogen atoms can also modulate biological activity. A QSAR study on halogen-containing aromatic compounds indicated that descriptors related to electronic properties are significant in predicting cytotoxicity. sciepub.com

Other Substituents: The substitution of di-isopentenyl groups has been shown to improve the antibacterial activity of anthraquinone derivatives. rsc.orgnih.gov In a series of 1-hydroxyanthraquinones, the presence of OMe- and CF₃-groups in a 4-aryl substituent conferred selectivity for prostate cancer cell lines. nih.gov

A study on amide anthraquinone derivatives revealed that a 1-nitro-2-acyl anthraquinone-leucine compound exhibited the most significant inhibition of HCT116 colon cancer cell activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide mathematical models that correlate the chemical structure of compounds with their biological activity, offering a predictive tool for designing new, more potent molecules. sciepub.com

QSAR models have been developed for various series of anthraquinone derivatives to understand the structural requirements for their cytotoxic activities. For a series of amide anthraquinone derivatives, a 3D-QSAR study was conducted using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.com The resulting models showed good correlation and predictive ability, with the contribution of steric and electrostatic fields being significant. mdpi.com

In another study on 9-aza-anthrapyrazoles, a 3D-QSAR model was generated that showed a strong relationship between biological activity and descriptors, with good internal and external predictivity. researchgate.net For a large dataset of 126 anthraquinone-based cytotoxic compounds, QSAR models were developed by first clustering the dataset based on structural features, which allowed for more specific and interpretable models. researchgate.net

The validation of these models is crucial and is typically performed using internal methods like leave-one-out cross-validation and external validation with a test set of compounds. sciepub.comresearchgate.net

A variety of theoretical molecular descriptors are employed in QSAR modeling to quantify different aspects of a molecule's structure. These can be broadly categorized as:

Steric Descriptors: These relate to the size and shape of the molecule. In CoMFA studies of amide anthraquinones, the steric field contributed significantly to the model. mdpi.com

Electronic/Electrostatic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and orbital energies. Electrostatic interactions were found to be strongly dependent on the anticancer activity of 9-aza-anthrapyrazoles. researchgate.net Descriptors like the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) have been used in 2D-QSAR models for halogen-containing aromatic compounds. sciepub.com

Hydrophobic Descriptors: These quantify the lipophilicity of a compound, which affects its ability to cross cell membranes. LogP (the logarithm of the partition coefficient) is a common hydrophobic descriptor. sciepub.com

Topological Descriptors: These are numerical representations of the molecular structure and connectivity.

The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model.

Fragment-Based SAR and Pharmacophore Mapping

Fragment-based SAR and pharmacophore mapping are computational techniques used to identify the key structural features responsible for a compound's biological activity.

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary to trigger or block a biological response. mdpi.com For anthraquinones, pharmacophore models have been developed to aid in the design of new anticancer agents. researchgate.net

In one study, a structure-based pharmacophore model was developed from the interactions of co-crystallized ligands with their target protein, which helps in designing novel compounds with desired biological activities. mdpi.com For a library of naturally occurring anthraquinones screened for potential anti-fouling agents, structure-based pharmacophore modeling resulted in the identification of six unique pharmacophore features. mdpi.com

Pharmacophore modeling of certain phytochemicals has been performed using tools like ZINCPharmer. researchgate.net These models help in understanding how structurally diverse ligands can bind to a common receptor site based on shared interaction points. mdpi.com This approach provides a rational basis for the structure-activity relationships observed and guides the synthesis of new derivatives with improved potency and selectivity. nih.gov

Molecular and Cellular Mechanisms of Biological Activity in Vitro/preclinical Focus

Molecular Targeting and Receptor Interactions

The initial interactions of a compound with cellular macromolecules are critical to its biological effects. For Blanchaquinone, insights into these interactions are primarily derived from computational studies and research on structurally similar anthraquinones.

Molecular Docking Simulations for Target Binding

While specific molecular docking studies for this compound are not extensively available, research on analogous anthraquinone (B42736) compounds provides a strong indication of its likely molecular targets. Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. tandfonline.comnih.govmdpi.comnih.gov Studies on various anthraquinone derivatives have consistently identified DNA topoisomerase IIα as a high-affinity target. tandfonline.comscialert.net These simulations reveal that anthraquinone molecules can fit into the ATP-binding pocket or intercalate into the DNA-protein complex, leading to enzyme inhibition. tandfonline.comnih.gov The binding is often stabilized by a network of hydrogen bonds and van der Waals interactions with the amino acid residues of the enzyme. tandfonline.com

Table 1: Representative Molecular Docking Scores of Anthraquinone Derivatives with Target Proteins

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Anthraquinones | DNA Topoisomerase IIα | -7.6 to -8.9 | tandfonline.com |

| Aloin A/B (Anthrone) | Topoisomerase II | -10.060 | researchgate.net |

| Anthraquinones | DNA Gyrase B (M. tuberculosis) | > -7.0 (for top hits) | mdpi.com |

Identification of Enzyme Inhibition Profiles

The biological activity of this compound is likely attributable to its ability to inhibit various key cellular enzymes. Research on the anthraquinone class points to a broad spectrum of enzyme inhibition.

Topoisomerase II: Anthraquinones are well-documented inhibitors of topoisomerase II. scialert.netnih.gov These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA covalent complex, anthraquinones can lead to the accumulation of double-strand breaks in DNA. nih.gov

Hydrolases: While specific data on this compound's effects on hydrolases is limited, some studies on plant extracts containing anthraquinones have shown inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comresearchgate.net

Quorum Sensing Proteins: Quorum sensing (QS) is a bacterial communication process that regulates virulence and biofilm formation. nih.govmdpi.com Certain anthraquinones, such as emodin (B1671224) and rhein, have been shown to inhibit QS, suggesting they may interfere with the function of proteins involved in this pathway. rsc.orgresearchgate.net Molecular docking studies have suggested that anthraquinones can bind to key proteins in the QS system, such as LasR and RhlR in Pseudomonas aeruginosa. mdpi.com

Fatty Acid Synthesis Enzymes: There is evidence that some anthraquinones may interfere with fatty acid synthesis, a crucial pathway for bacterial survival and cell membrane integrity. However, specific enzyme inhibition profiles for this compound in this context are not well-characterized.

Table 2: Enzyme Inhibition by Anthraquinone Compounds

| Compound/Class | Target Enzyme/System | Observed Effect | Reference |

|---|---|---|---|

| Anthraquinones | Topoisomerase II | Inhibition, stabilization of DNA-enzyme complex | scialert.netnih.gov |

| Emodin | Quorum Sensing (P. aeruginosa) | Inhibition of biofilm formation | rsc.org |

| Rhein | Quorum Sensing (P. gingivalis) | Reduced expression of virulence genes | rsc.org |

| Anthraquinones | Acetylcholinesterase (AChE) | Inhibition (variable IC50 values) | mdpi.comresearchgate.net |

| Anthraquinones | Butyrylcholinesterase (BChE) | Inhibition (variable IC50 values) | mdpi.comresearchgate.net |

Cellular Modulatory Effects

The molecular interactions and enzyme inhibition by this compound translate into broader effects at the cellular level, including cytotoxicity and interference with signaling pathways.

Mechanisms of Cytotoxicity in Cell Lines

This compound has been reported to exhibit cytotoxic activity against cancer cell lines. scialert.net The mechanisms underlying this cytotoxicity, as inferred from studies on other anthraquinones, are multifaceted.

DNA Damage: A primary mechanism of cytotoxicity for many anthraquinones is the induction of DNA damage. mdpi.comrsc.org This can occur through the inhibition of topoisomerase II, leading to DNA strand breaks. nih.gov The cellular response to this damage often involves the activation of DNA damage response pathways, which can ultimately trigger programmed cell death (apoptosis). nih.gov

Cellular Pathway Modulation: Anthraquinones can modulate various cellular pathways to induce cytotoxicity. This includes the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. mdpi.commdpi.com Studies have shown that anthraquinones can cause a decrease in mitochondrial membrane potential and activation of caspases, which are key executioners of apoptosis. mdpi.com Some anthraquinones have also been shown to induce cell cycle arrest, preventing cancer cells from proliferating. rsc.orgmdpi.com

Table 3: Cytotoxic Effects of Anthraquinones on Cancer Cell Lines

| Anthraquinone Derivative | Cancer Cell Line | Key Mechanism | Reference |

|---|---|---|---|

| 2'-OH-Torosaol I | Melanoma, Leukemia | Apoptosis, decreased mitochondrial membrane potential | mdpi.com |

| Emodin | Various cancer cells | Apoptosis, cell cycle arrest | mdpi.com |

| Rhein | Colon cancer | Intrinsic apoptotic pathway | mdpi.com |

| Anthraquinone derivative 70 | NTUB1 (bladder cancer) | DNA damage, apoptosis | rsc.org |

Membrane Integrity Disruption

There is evidence to suggest that this compound and related compounds can disrupt the integrity of cellular membranes. Studies on anthracycline shunt metabolites from Streptomyces species, the same genus from which this compound was isolated, indicate that these compounds can damage the cell membrane of bacteria like Staphylococcus aureus. scispace.com This disruption can lead to the leakage of intracellular components and ultimately cell death. nih.gov For other anthraquinones like emodin and barbaloin, it has been proposed that they can insert into the lipid bilayer, altering its physical properties and increasing permeability. researchgate.net This effect appears to be particularly relevant for their antimicrobial activity. nih.govresearchgate.net

Specific Signal Transduction Pathway Interference

The broad biological effects of anthraquinones stem from their ability to interfere with various signal transduction pathways. scholarsresearchlibrary.comresearchgate.netrsc.orglibretexts.org These pathways are complex networks that cells use to respond to external and internal signals. numberanalytics.comnih.govencyclopedia.pub While specific pathways affected by this compound have not been fully elucidated, studies on other anthraquinones point to several potential targets:

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and survival. Some anthraquinones have been shown to modulate this pathway, which can contribute to their anticancer effects. scholarsresearchlibrary.com

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Inhibition of this pathway by certain anthraquinones can sensitize cancer cells to apoptosis. researchgate.net

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. There is evidence that some anthraquinones may interfere with components of this pathway, contributing to their antitumor activity. researchgate.netnih.gov

Antimicrobial Mechanisms of Action

Antibacterial Effects Against Gram-Positive and Gram-Negative Strains

The antibacterial activity of this compound has been a subject of some conflicting reports in scientific literature. An initial 2004 report on a newly isolated anthraquinone, identified as this compound from an Australian Streptomyces sp., indicated that while it possessed cytotoxic properties, it did not exhibit antibacterial activity. researchgate.netpjmonline.org However, a more recent study identified this compound as the major compound in an ethyl acetate (B1210297) extract from Streptomyces sp. T002. This extract was reported to have potent antimicrobial activity, suggesting this compound may be responsible for these effects. univ-oran1.dz

Anthraquinones as a class of compounds are known to exert antibacterial effects through various mechanisms. nih.govrsc.org Their modes of action can include the destruction of the bacterial cell wall, inhibition of biofilm formation, and interference with nucleic acid and protein synthesis. nih.govresearchgate.net The rigid, planar structure of anthraquinones is thought to play a role in their biological activities. rsc.org For Gram-negative bacteria, which possess a protective outer membrane, the effectiveness of antimicrobial agents can be limited. frontiersin.orgnih.gov However, some anthraquinones have demonstrated efficacy against both Gram-positive and Gram-negative strains. researchgate.netresearchgate.net The specific mechanism often depends on the substitutions on the anthraquinone core, which influence factors like polarity and solubility. rsc.orgx-mol.net For instance, some anthraquinones are believed to disrupt the electron transport chain, thereby blocking energy metabolism in bacteria. researchgate.net

Antifungal Activities

Evidence suggests that this compound possesses notable antifungal properties. A crude extract in which this compound was a proposed component was found to have strong antifungal activity. researchgate.net Specifically, ethyl acetate extracts of Streptomyces galilaus strain T002, which produces this compound, demonstrated potent activity against the fungi Aspergillus ochraceus, Penicillium expansum, and Fusarium graminearum. researchgate.netuniv-oran1.dz

The mechanisms underlying the antifungal action of anthraquinones are multifaceted. researchgate.net For related anthraquinone compounds, such as alizarin, studies have shown they can inhibit the formation of biofilms, which are protective communities of fungal cells that are often resistant to treatment. frontiersin.org This inhibition can occur without affecting the growth of individual, free-floating (planktonic) fungal cells, which may reduce the likelihood of resistance development. frontiersin.org The anti-biofilm activity of some anthraquinones is linked to the downregulation of genes essential for hyphal formation—a key virulence factor for fungi like Candida albicans. frontiersin.org The chemical structure, particularly the presence and position of hydroxyl (-OH) groups on the anthraquinone ring, appears to be crucial for these antifungal and antibiofilm activities. frontiersin.org Other proposed mechanisms for quinones include the disruption of the fungal cell membrane and interference with cellular division, as well as the inhibition of RNA and protein synthesis. nih.gov

Antioxidant Mechanisms

Free Radical Scavenging Activity (e.g., DPPH, ABTS assays)

The antioxidant potential of this compound has been indicated through studies on extracts where it is a major constituent. An ethyl acetate extract of Streptomyces sp. T002, rich in this compound, demonstrated significant free radical scavenging properties. univ-oran1.dz The antioxidant capacity of natural products is commonly evaluated using in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. e3s-conferences.orgscielo.org.mxcabidigitallibrary.org

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change that can be measured spectrophotometrically. scielo.org.mx The ABTS assay similarly measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). e3s-conferences.orgnih.gov This assay is versatile as it can be used in both aqueous and organic solvent systems. scielo.org.mx

In one study, the this compound-rich extract showed strong scavenging activity in the ABTS assay and moderate activity in the DPPH assay, highlighting its capacity to neutralize free radicals. univ-oran1.dz

Table 1: Free Radical Scavenging Activity of this compound-Rich Extract

| Assay | Concentration | Scavenging Activity (%) | Source |

| ABTS | 100 µL/mL | 88.81 ± 1.57 | univ-oran1.dz |

| DPPH | 100 µL/mL | 20.61 ± 0.66 | univ-oran1.dz |

| ABTS | 25 µL/mL | 40.88 ± 1.64 | univ-oran1.dz |

| DPPH | 25 µL/mL | 5.94 ± 0.30 | univ-oran1.dz |

Superoxide (B77818) Radical Scavenging and Nitric Oxide Radical Scavenging

Specific studies detailing the direct scavenging of superoxide (O₂•⁻) and nitric oxide (NO•) radicals by purified this compound are not extensively documented in the reviewed literature. However, the behavior of related anthraquinone compounds suggests complex interactions with these reactive species.

Superoxide is a biologically significant reactive oxygen species (ROS), and its overproduction can lead to cellular damage. nih.gov Nitric oxide is a signaling molecule that can become toxic at high concentrations, especially when it reacts with superoxide to form the highly reactive peroxynitrite anion. acgpubs.org Assays to measure the scavenging of these radicals in vitro are important for characterizing the full antioxidant profile of a compound. innovareacademics.inresearchgate.net

Interestingly, the mechanism of action for some anthraquinones involves the generation of ROS, including superoxide radicals, as part of their biological effects, such as photodynamic antifungal activity. mdpi.comresearchgate.net For example, the anthraquinone parietin was found to increase levels of superoxide and nitric oxide, which contributed to its ability to kill fungal biofilms when activated by light. mdpi.com This indicates that the anthraquinone core can participate in redox cycling, which may lead to either antioxidant (scavenging) or pro-oxidant (generating) effects depending on the specific molecular structure and the surrounding biological environment. nih.gov Therefore, while some anthraquinones may act as scavengers, others utilize the production of these radicals to exert their therapeutic effects. mdpi.comresearchgate.net

Computational and Theoretical Investigations

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) is a computational method used to analyze the physical movements of atoms and molecules over time. nih.govfrontiersin.org By numerically solving Newton's equations of motion, MD simulations provide a dynamic view of a system, capturing the behavior of biomolecules in full atomic detail. nih.govnih.gov These simulations are crucial for understanding the functional mechanisms of proteins, the structural basis of diseases, and for the design of new therapeutic agents. nih.gov

In the context of a compound like blanchaquinone, MD simulations could be employed to:

Assess the flexibility and conformational stability of the molecule.

Simulate its interaction with biological targets, such as proteins or enzymes, to understand binding modes and stability of the complex. nih.gov

Investigate how the compound perturbs a biological system, for instance, by observing changes in protein conformation upon binding. nih.gov

Refine the structures of this compound-protein complexes obtained from docking studies, providing a more accurate representation in a simulated physiological environment that includes water and ions. nih.gov

MD simulations require a force field, which is a set of parameters that defines the potential energy of the system, to calculate the forces between particles. frontiersin.org For processes involving the formation or breaking of covalent bonds, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) can be used, where the reactive part of the system is treated with quantum mechanics and the rest with classical molecular mechanics. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. wikipedia.orgmdpi.com These methods provide detailed insights into molecular orbitals, charge distributions, and reaction mechanisms. mdpi.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org Instead of dealing with the complex many-electron wavefunction, DFT focuses on the spatially dependent electron density, which is a more manageable quantity. wikipedia.org This approach allows for the calculation of various molecular properties with a good balance of accuracy and computational cost. wikipedia.org

For a molecule like this compound, DFT could be applied to:

Determine its ground-state electronic structure and energy.

Calculate molecular properties such as molecular orbital energies (HOMO/LUMO), atomic charges, and electrostatic potential maps, which are crucial for understanding reactivity. mdpi.com

Investigate the geometry and stability of different isomers or tautomers.

Simulate spectroscopic properties like infrared (IR) and UV-Vis spectra to aid in experimental characterization.

Study reaction mechanisms and calculate activation energy barriers for potential chemical transformations.

A study on related naphtho- and anthra-quinone derivatives utilized DFT to investigate intramolecular hydrogen bonds and their influence on molecular assembly. mdpi.com The study employed various functionals, such as B3LYP and ωB97XD, to accurately reproduce geometric parameters. mdpi.com Such an approach for this compound could reveal key details about its electronic structure and intermolecular interactions.

Table 1: Common DFT Functionals and Their Applications

| Functional Type | Examples | Typical Applications |

|---|---|---|

| Hybrid Functionals | B3LYP, PBE0 | Geometric optimization, reaction mechanisms, molecular spectroscopy. mdpi.com |

| Range-Separated Hybrid | ωB97XD, CAM-B3LYP | Non-covalent interactions, charge-transfer excitations. mdpi.com |

| Generalized Gradient Approximation (GGA) | PBE, BLYP | Solid-state systems, geometry of larger molecules. mdpi.com |

Conformational Analysis via Computational Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. umanitoba.ca Since the three-dimensional structure of a molecule is critical to its biological activity, computational methods are essential for exploring its conformational landscape. wgtn.ac.nz

For a flexible molecule, computational conformational analysis typically involves:

Conformer Generation: Systematically or stochastically searching for all possible low-energy conformations.

Geometry Optimization: Using quantum mechanical or molecular mechanics methods to find the minimum energy structure for each potential conformer.

Energy Calculation: Computing the relative energies of the optimized conformers to determine their populations at a given temperature.

High-level quantum chemical calculations are often used to provide accurate energy rankings of conformers. umanitoba.ca For complex molecules, a build-up approach, where the molecule is constructed incrementally from smaller fragments, can be employed to manage computational cost while maintaining accuracy. wgtn.ac.nz While specific studies on this compound are unavailable, this methodology would be critical to understanding which three-dimensional shapes it is likely to adopt and how it might fit into a biological receptor.

Network Pharmacology Approaches for Target Prediction

Network pharmacology is an emerging field that aims to understand drug action and disease from a network perspective. nih.govmdpi.com It shifts the paradigm from "one drug, one target" to a more holistic "multi-component, multi-target" model. nih.gov This approach constructs and analyzes complex networks linking chemical compounds, protein targets, and diseases to elucidate the mechanisms of action. mdpi.com

A typical network pharmacology workflow for a compound like this compound would involve:

Compound Target Prediction: Using databases and computational tools (e.g., SwissTargetPrediction, BATMAN-TCM) to predict potential protein targets for the compound based on chemical similarity and other algorithms. phcogres.com

Disease-Associated Gene Collection: Gathering genes known to be associated with a specific disease from various databases (e.g., GeneCards, OMIM). phcogres.com

Network Construction: Building a compound-target-disease network to identify overlapping targets that are modulated by the compound and are relevant to the disease.

Enrichment Analysis: Performing Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis to understand the biological processes and signaling pathways affected by the compound's targets. nih.gov

This in silico approach can generate hypotheses about the molecular mechanisms of a compound and guide further experimental validation. nih.gov

In Silico Screening and Virtual Ligand Design

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.comwjpmr.com It is a cost-effective and time-efficient alternative to high-throughput screening (HTS). frontiersin.org

Virtual screening can be broadly categorized into two types:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. It uses molecular docking programs (e.g., AutoDock, GOLD, Glide) to predict the binding pose and affinity of ligands within the target's binding site. mdpi.comfrontiersin.org

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, this approach uses the information from known active ligands to identify new molecules with similar properties. wjpmr.com

Following virtual screening, promising hits can be used as starting points for de novo drug design, where novel molecular structures are generated and optimized computationally to improve their binding affinity and other properties. wjpmr.com Molecular dynamics simulations are often used in conjunction with docking to refine the binding poses and improve the accuracy of binding affinity estimations. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone |

Future Research Directions and Unexplored Potential

Elucidation of Remaining Biosynthetic Intermediates and Enzymes

The biosynthesis of Blanchaquinone is understood to follow a type II polyketide synthase (PKS) pathway, a common route for aromatic polyketides in Streptomyces. researchgate.netf1000research.com This process begins with the loading of a starter unit, typically acetyl-CoA, which is then iteratively extended with malonyl-CoA units to form a nascent poly-β-keto chain. f1000research.comresearchgate.net This chain undergoes a series of cyclizations and aromatizations, catalyzed by enzymes such as ketosynthases (KS), cyclases (CYC), and aromatases (ARO), to form the characteristic tricyclic anthraquinone (B42736) core. nih.govnih.govnih.gov The discovery of this compound alongside known anthracyclines like daunomycin and aklavinone (B1666741) in Streptomyces sp. MST-77755 suggests a shared or parallel biosynthetic origin. nih.gov

However, the specific enzymatic machinery dedicated to this compound biosynthesis remains largely uncharacterized. A significant direction for future research is the identification and functional characterization of the complete biosynthetic gene cluster (BGC) responsible for its production. nih.govbiorxiv.org While BGCs for other anthraquinones, such as actinorhodin (B73869) in Streptomyces coelicolor and those in Photorhabdus luminescens, have been detailed, the specific genes encoding the PKS, cyclases, and tailoring enzymes (e.g., hydroxylases, methyltransferases) that define the final structure of this compound are unknown. nih.govrsc.orgasm.org

Key future objectives in this area include:

Genome Mining: Sequencing the genomes of this compound-producing Streptomyces strains and using bioinformatic tools like antiSMASH to identify the putative BGC. nih.gov

Gene Knockout and Heterologous Expression: Systematically deleting or expressing candidate genes from the identified cluster in a host organism to confirm their role in the pathway and to isolate and identify biosynthetic intermediates. nih.govmdpi.com

Enzyme Assays: Purifying the encoded enzymes and performing in vitro assays to determine their specific substrates and catalytic functions, thereby piecing together the precise sequence of reactions from the polyketide chain to the final this compound molecule. rsc.org

Elucidating this pathway will not only provide fundamental insights into the biosynthesis of novel anthraquinones but also open avenues for metabolic engineering to produce new analogs or improve yields of this compound itself.

Development of Novel and Efficient Synthetic Routes

Currently, there are no published reports on the total synthesis of this compound. Research in this area represents a significant opportunity for organic chemists. The development of a robust synthetic route would provide reliable access to the compound for further biological evaluation, overcoming the limitations of isolation from natural sources. Furthermore, a flexible synthetic strategy would enable the creation of a library of structural analogs for structure-activity relationship (SAR) studies. frontiersin.org

Several established methods for constructing the anthraquinone scaffold could be adapted for the synthesis of this compound. Future research could explore the following approaches:

Friedel-Crafts Acylation: This classical method involves the reaction of a substituted phthalic anhydride (B1165640) with an appropriate aromatic substrate. mdpi.comsci-hub.se A potential route to this compound could involve the acylation of a suitably substituted benzene (B151609) derivative.

Diels-Alder Reactions: The [4+2] cycloaddition of a substituted naphthoquinone with a functionalized diene is a powerful strategy for building the anthraquinone core. mdpi.combeilstein-journals.org This could be followed by aromatization to yield the final ring system.

Transition Metal-Catalyzed Cycloadditions: Modern methods, such as iridium-catalyzed [2+2+2] cycloaddition of a 1,2-bis(propiolyl)benzene derivative with an alkyne, offer an atom-economical approach to assembling multi-substituted anthraquinones and could be tailored for this compound. mdpi.com

The key challenge in any synthetic approach will be the regioselective installation of the hydroxyl and methoxycarbonylmethyl substituents on the anthraquinone framework. A successful total synthesis will not only be a significant chemical achievement but also a crucial step in advancing the study of this compound's biological functions.

Identification of New Molecular Targets and Signaling Pathways

This compound has been reported to exhibit cytotoxic activity, but its specific molecular targets and the signaling pathways it modulates remain unknown. researchgate.net The mechanisms of action for related anthracycline compounds often involve DNA intercalation and inhibition of topoisomerase II or the generation of reactive oxygen species (ROS), leading to DNA damage. researchgate.net However, some anthraquinones have been shown to act via different mechanisms, such as the inhibition of protein biosynthesis. bioaustralis.com

Future research must focus on pinpointing the precise molecular basis for this compound's bioactivity. Potential avenues of investigation include:

Target Identification Studies: Utilizing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify binding proteins and direct molecular targets within the cell.